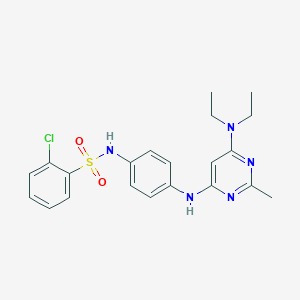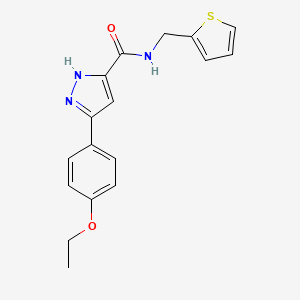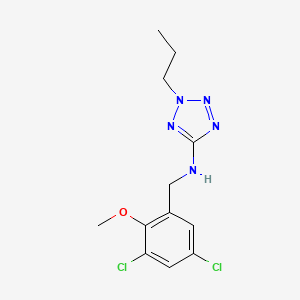![molecular formula C25H23N3O3 B11299830 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11299830.png)
2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolinones. This compound is characterized by its unique structure, which includes methoxymethyl, methoxyphenyl, and phenyl groups attached to a dihydropyrazoloquinazolinone core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinazolinone core. This can be achieved through a reaction between 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.
Introduction of Methoxymethyl and Methoxyphenyl Groups: The methoxymethyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of methoxymethyl chloride and 4-methoxyphenyl bromide as reagents, along with a suitable base such as potassium carbonate.
Final Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the desired product. This step may require the use of a catalyst, such as palladium on carbon, and specific reaction conditions, including elevated temperatures and inert atmosphere.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and methoxyphenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the compound to modify its functional groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic rings of the compound. Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group may yield a carboxylic acid derivative, while reduction of the methoxyphenyl group may produce a hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites. This can result in the modulation of biochemical pathways and physiological processes.
Receptor Binding: The compound may interact with cellular receptors, leading to the activation or inhibition of signaling pathways. This can influence cellular responses and functions.
Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting the cell membranes or metabolic processes of microorganisms.
Vergleich Mit ähnlichen Verbindungen
2-(Methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar heterocyclic structure and exhibit versatile chemical and biological properties.
Benzimidazo[1,2-c]quinazolin-6-ones: These compounds have a similar core structure and are synthesized through regioselective C–C bond cleavage/amination reactions.
Dihydroisoquinolino[2,1-a]quinazolinones: These compounds are synthesized through intramolecular acceptorless dehydrogenative coupling and exhibit unique chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its diverse applications and potential for further research make it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C25H23N3O3 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(methoxymethyl)-3-(4-methoxyphenyl)-8-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C25H23N3O3/c1-30-15-21-24(17-8-10-19(31-2)11-9-17)25-26-14-20-22(28(25)27-21)12-18(13-23(20)29)16-6-4-3-5-7-16/h3-11,14,18H,12-13,15H2,1-2H3 |
InChI-Schlüssel |
PMKOCBPRMKDDCY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CC(C3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11299750.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]naphthalene-1-carboxamide](/img/structure/B11299752.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11299758.png)
![2-[3-(Dimethylamino)propyl]-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11299763.png)
![2-(4-bromophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11299778.png)
![Ethyl 4-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11299782.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11299790.png)
![N-(2,6-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11299793.png)
![N-(2-methoxyphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11299800.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11299814.png)

![Methyl 5-[(4-methoxybenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11299823.png)

